molecular formula C16H11F3N2OS2 B12452573 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one

3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one

Cat. No.: B12452573
M. Wt: 368.4 g/mol
InChI Key: OKEUPHNDHBZKEH-UHFFFAOYSA-N
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Description

3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Chemical Reactions Analysis

3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .

Scientific Research Applications

3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK .

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one include other thiazolidinones and thiazolidinediones. These compounds share the thiazolidine ring structure but differ in their substituents, which can significantly affect their biological activities. For example:

The uniqueness of this compound lies in its trifluoromethylphenyl group, which enhances its lipophilicity and biological activity compared to other thiazolidinones .

Properties

Molecular Formula

C16H11F3N2OS2

Molecular Weight

368.4 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11F3N2OS2/c17-16(18,19)10-5-4-6-11(9-10)20-13-14(22)21(15(23)24-13)12-7-2-1-3-8-12/h1-9,13,20H

InChI Key

OKEUPHNDHBZKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=S)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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